molecular formula C24H23FN4O2 B2951781 3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide CAS No. 1326917-16-1

3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide

Cat. No. B2951781
M. Wt: 418.472
InChI Key: XFIQXNUHUZCHQM-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.472. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-amine, which is synthesized from 3,4-dimethylaniline and ethyl acetoacetate. The second intermediate is N-[(2-fluorophenyl)methyl]propanamide, which is synthesized from 2-fluorobenzylamine and propionyl chloride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.

Starting Materials
3,4-dimethylaniline, ethyl acetoacetate, 2-fluorobenzylamine, propionyl chloride, standard peptide coupling reagents

Reaction
Step 1: Synthesis of 2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-amine from 3,4-dimethylaniline and ethyl acetoacetate using standard synthetic methods., Step 2: Synthesis of N-[(2-fluorophenyl)methyl]propanamide from 2-fluorobenzylamine and propionyl chloride using standard synthetic methods., Step 3: Coupling of the two intermediates using standard peptide coupling reagents to form the final product, 3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide.

properties

IUPAC Name

3-[2-(3,4-dimethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2/c1-16-7-8-18(13-17(16)2)21-14-22-24(31)28(11-12-29(22)27-21)10-9-23(30)26-15-19-5-3-4-6-20(19)25/h3-8,11-13,21-22,27H,9-10,14-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUOCWZZJBSDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide

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